

Application Notes and Protocols: 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride
Cat. No.:	B582514

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Abstract

1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride is a research chemical with potential applications in drug discovery and development. Limited direct research exists for this specific compound. However, based on the biological activities of structurally related 2-oxopyrrolidine and pyrrolidine carboxamide derivatives, this compound warrants investigation for its potential antioxidant and antimicrobial properties. These application notes provide an overview of potential research applications and suggested experimental protocols to explore these activities.

Chemical Information

Property	Value	Reference
CAS Number	1272756-18-9	[1]
Molecular Formula	C ₆ H ₁₂ ClN ₃ O	[1]
Molecular Weight	177.63 g/mol	[1]
Purity	≥ 95%	[1] [2]

Potential Research Applications

Based on existing research on similar chemical structures, **1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride** may be investigated for the following applications:

- Antioxidant Activity: The 2-oxopyrrolidine scaffold is present in compounds that have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[\[3\]](#) [\[4\]](#) This pathway is a key regulator of cellular antioxidant responses.[\[3\]](#)[\[4\]](#) Therefore, this compound could be explored for its potential to mitigate oxidative stress in various disease models.
- Antimicrobial Activity: Pyrrolidine carboxamide derivatives have been identified as inhibitors of enoyl acyl carrier protein reductase (InhA), an essential enzyme in *Mycobacterium tuberculosis*.[\[5\]](#) This suggests that **1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride** could be a starting point for the development of novel antibacterial agents.

Experimental Protocols

The following are general protocols that can be adapted to investigate the potential biological activities of **1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride**.

Assessment of Antioxidant Activity via Nrf-2 Pathway Activation

This protocol outlines the steps to determine if the compound can activate the Nrf-2 signaling pathway in a cellular model.

a. Cell Culture and Treatment:

- Culture human epidermal keratinocytes (HEKs) or other suitable cell lines in appropriate media.
- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of **1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride** for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO or saline).

b. Quantitative Real-Time PCR (qPCR) for Nrf-2 Target Gene Expression:

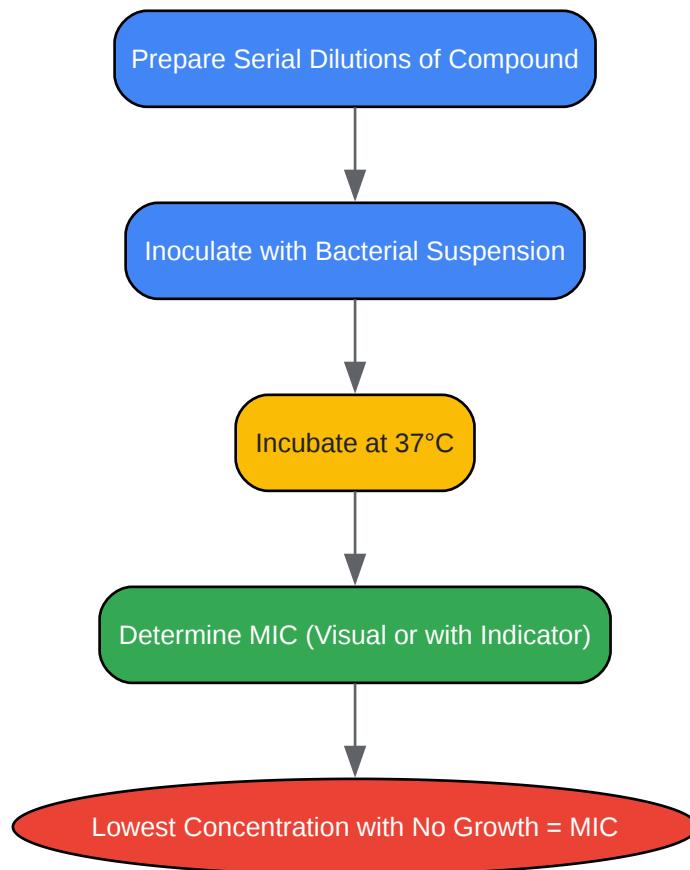
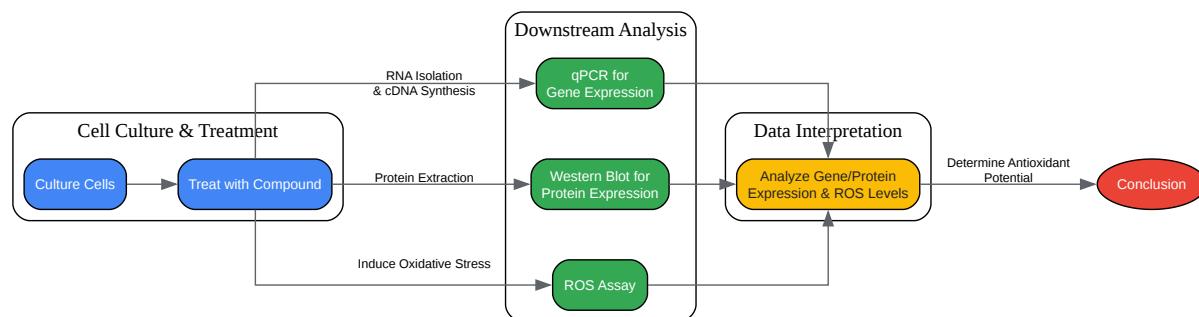
- Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
- Synthesize cDNA using a reverse transcription kit.
- Perform qPCR using primers for Nrf-2 and its downstream target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
- Normalize gene expression levels to a housekeeping gene (e.g., GAPDH).
- Analyze the fold change in gene expression in treated cells compared to the vehicle control.

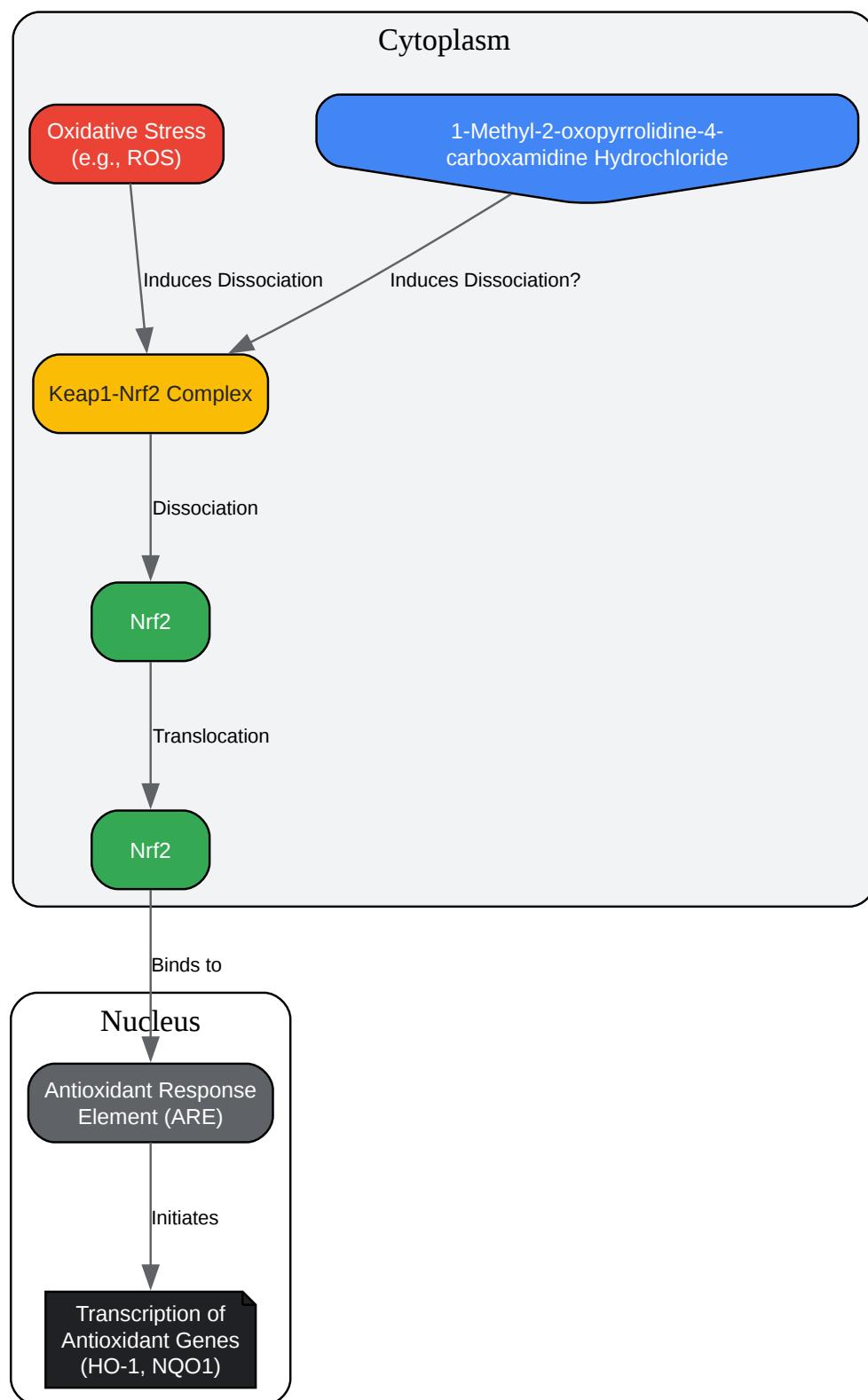
c. Western Blot Analysis for Protein Expression:

- Lyse treated and control cells to extract total protein.
- Determine protein concentration using a BCA or Bradford assay.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against Nrf-2, HO-1, and NQO1, followed by incubation with appropriate HRP-conjugated secondary antibodies.
- Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities. Normalize to a loading control like β -actin.

d. Cellular Antioxidant Activity Assay:

- Pre-treat cells with **1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride**.
- Induce oxidative stress using an agent like tert-butyl hydroperoxide (TBHP).
- Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
- Quantify fluorescence using a plate reader or flow cytometer.



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